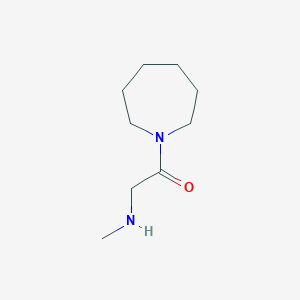
(2-Azepan-1-yl-2-oxoethyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Azepan-1-yl-2-oxoethyl)methylamine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Azepan-1-yl-2-oxoethyl)methylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound, also known as 2-(azepan-1-yl)-N-methylethanamine, features a unique structure that may contribute to its biological activity. The compound includes an azepane ring, which is a seven-membered nitrogen-containing heterocycle, linked to a methylamine moiety and an oxoethyl group.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment .
- Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies have shown that it may inhibit the proliferation of certain cancer cell lines, indicating potential as a chemotherapeutic agent .
- Neurological Effects : Due to its structural similarity to other psychoactive compounds, there is interest in exploring the neuropharmacological effects of this compound, particularly in models of neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A recent study examined the effects of this compound on BRCA-deficient breast cancer cells. The compound demonstrated selective cytotoxicity, suggesting a mechanism that may exploit the vulnerabilities of BRCA-deficient tumors. In vitro assays indicated that treatment with this compound led to significant reductions in cell viability compared to control groups .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical cellular pathways, such as those regulating cell proliferation and apoptosis.
- Receptor Modulation : There is potential for this compound to interact with various neurotransmitter receptors, which could explain its neuropharmacological effects.
- Cell Signaling Pathways : Research suggests that this compound may influence signaling pathways related to inflammation and cancer progression.
Future Directions
Further research is warranted to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic potential in live models.
- Mechanistic Studies : To clarify how this compound interacts with cellular targets.
- Synthetic Modifications : To enhance efficacy and reduce potential side effects.
特性
IUPAC Name |
1-(azepan-1-yl)-2-(methylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-8-9(12)11-6-4-2-3-5-7-11/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCOJICKKYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














